molecular formula C14H25N3O3 B5876315 Ethyl 4-(4-acetylpiperazin-1-yl)piperidine-1-carboxylate

Ethyl 4-(4-acetylpiperazin-1-yl)piperidine-1-carboxylate

Cat. No.: B5876315
M. Wt: 283.37 g/mol
InChI Key: TVQCGRMMRKYOFC-UHFFFAOYSA-N
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Description

Ethyl 4-(4-acetylpiperazin-1-yl)piperidine-1-carboxylate is a compound belonging to the class of organic compounds known as piperidinecarboxylic acids. These compounds contain a piperidine ring bearing a carboxylic acid group. The structure of this compound includes a piperidine ring substituted with an acetylpiperazine moiety and an ethyl ester group.

Preparation Methods

The synthesis of Ethyl 4-(4-acetylpiperazin-1-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with acetylpiperazine under specific conditions. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 4-(4-acetylpiperazin-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-(4-acetylpiperazin-1-yl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-acetylpiperazin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylpiperazine moiety is known to interact with acetylcholinesterase, inhibiting its activity and thereby affecting neurotransmission. This interaction is crucial in the study of neurological disorders and the development of related therapeutic agents .

Comparison with Similar Compounds

Ethyl 4-(4-acetylpiperazin-1-yl)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

This compound stands out due to its unique combination of piperidine and acetylpiperazine moieties, which confer specific biological activities and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-(4-acetylpiperazin-1-yl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O3/c1-3-20-14(19)17-6-4-13(5-7-17)16-10-8-15(9-11-16)12(2)18/h13H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQCGRMMRKYOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CCN(CC2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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